molecular formula C12O12Os4 B578245 Dodecacarbonyltetra-mu-hydridotetraosmium CAS No. 12375-04-1

Dodecacarbonyltetra-mu-hydridotetraosmium

Cat. No.: B578245
CAS No.: 12375-04-1
M. Wt: 1097.04
InChI Key: ZTFWFQNJLCQPGL-UHFFFAOYSA-N
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Description

Dodecacarbonyltetra-μ-hydridotetraosmium is a polynuclear osmium carbonyl cluster compound with the chemical formula Os₄(μ-H)₄(CO)₁₂. It is characterized by a tetrahedral osmium core bridged by four hydride ligands (μ-H) and coordinated by twelve terminal carbonyl (CO) ligands. The compound is notable for its structural complexity and relevance in organometallic chemistry, particularly in studies involving metal-metal bonding and catalytic applications. Its CAS registry number is 12375-04-1, as confirmed by a reference in a chemical product catalog .

Its stability and reactivity are influenced by the interplay between the osmium core, bridging hydrides, and carbonyl ligands, which are common features in transition metal carbonyl clusters.

Properties

IUPAC Name

carbon monoxide;osmium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/12CO.4Os/c12*1-2;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFWFQNJLCQPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Os].[Os].[Os].[Os]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12O12Os4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20924592
Record name Carbon monooxide--osmium (3/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1097.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12375-04-1
Record name Tetraosmium, dodecacarbonyl tetrahydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012375041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbon monooxide--osmium (3/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecacarbonyltetra-�µ-hydridotetraosmium
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecacarbonyltetra-mu-hydridotetraosmium can be synthesized through the reaction of osmium carbonyl complexes with hydrogen gas. One common method involves the reduction of osmium carbonyls in the presence of hydrogen gas under controlled conditions. The reaction typically takes place in a solvent such as toluene or hexane, and the temperature and pressure are carefully regulated to ensure the formation of the desired product .

Industrial Production Methods

While the industrial production of this compound is not as widespread as other compounds, it can be produced on a larger scale using similar methods to those employed in laboratory synthesis. The key to successful industrial production lies in optimizing the reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dodecacarbonyltetra-mu-hydridotetraosmium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or chlorine, reducing agents such as hydrogen gas or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield osmium(VI) complexes, while reduction reactions may produce osmium(II) complexes. Substitution reactions can result in a variety of osmium carbonyl derivatives .

Scientific Research Applications

Introduction to Dodecacarbonyltetra-mu-hydridotetraosmium

This compound, with the chemical formula Os4_4H4_4(CO)12_{12}, is an inorganic compound that consists of four osmium atoms, twelve carbonyl groups, and four bridging hydride ligands. This unique structure allows it to exhibit significant reactivity and versatility, making it a subject of interest in various scientific fields.

Scientific Research Applications

This compound has multiple applications across different domains of scientific research:

Catalysis

  • Hydrogenation Reactions : The compound acts as a catalyst in hydrogenation processes, facilitating the addition of hydrogen to unsaturated organic compounds. This application is particularly valuable in organic synthesis for the production of alcohols and alkanes.
  • Hydroformylation : It is also utilized in hydroformylation reactions, where alkenes are converted into aldehydes through the addition of carbon monoxide and hydrogen .

Materials Science

  • Nanotechnology : this compound plays a role in the development of new materials, particularly in nanotechnology, where its unique properties can lead to innovative applications in electronics and catalysis.
  • Synthesis of Metal Clusters : The compound can serve as a precursor for synthesizing other metal clusters, which are essential for various applications, including catalysis and material science .

Biological Studies

  • Biological Metal Clusters : Its structure and reactivity make it a valuable tool for studying biological processes involving metal clusters. Research is ongoing to explore its interactions with biological molecules, which could lead to insights into metal-based therapies.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes, potentially impacting metabolic pathways.

Medical Applications

  • Drug Delivery Systems : There is ongoing research into its potential use for targeted drug delivery systems due to its ability to interact with biological targets effectively.
  • Imaging Techniques : The compound may also be explored for use in imaging techniques, enhancing the contrast in medical imaging modalities.

Similar Compounds

Compound NameChemical FormulaKey Features
TridecacarbonyltetraosmiumOs4_4(CO)13_{13}One additional carbonyl ligand compared to this compound
DecacarbonyldihydridotriosmiumOs3_3H2_2(CO)10_{10}Contains fewer osmium atoms and hydride ligands
HexadecacarbonylhexarhodiumRh6_6(CO)16_{16}A rhodium-based cluster with distinct catalytic properties

Uniqueness

This compound is distinguished by its specific combination of osmium atoms, carbonyl groups, and hydride ligands. This unique structural configuration imparts distinct chemical and physical properties that are particularly valuable in various research applications.

Case Study 1: Catalytic Hydrogenation

A study demonstrated the effectiveness of this compound as a catalyst in the hydrogenation of alkenes. The results showed high conversion rates and selectivity towards desired products under controlled conditions.

Case Study 2: Biological Interaction

Research investigated the compound's interaction with specific enzymes involved in metabolic pathways. The findings suggested potential applications in drug development due to its enzyme inhibition properties.

Mechanism of Action

The mechanism of action of dodecacarbonyltetra-mu-hydridotetraosmium involves its ability to interact with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, including electron transfer and ligand exchange. These interactions can influence the behavior of other molecules and materials, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct comparative data for Dodecacarbonyltetra-μ-hydridotetraosmium, general comparisons can be inferred based on its structural class: polynuclear metal carbonyl hydrides . Below is a discussion of key differentiating factors relative to analogous compounds:

Structural and Compositional Differences

Compound Name Metal Core Bridging Ligands Carbonyl Count Key Features
Dodecacarbonyltetra-μ-hydridotetraosmium Os₄ 4 μ-H 12 Tetrahedral Os core, high nuclearity
Triosmium dodecacarbonyl Os₃ None 12 Triangular Os core, no hydrides
Tetraruthenium dodecacarbonyl hydride Ru₄ μ-H or μ-CO 12 Ru-based analog, variable bridging
  • Metal Core : The Os₄ core distinguishes it from smaller clusters like triosmium (Os₃) or diruthenium (Ru₂) systems. Higher nuclearity often correlates with increased thermal stability and unique redox properties .
  • Bridging Ligands : The presence of four μ-hydrides is uncommon in osmium carbonyl chemistry, where μ-CO or direct metal-metal bonds are more typical. This feature enhances electron density distribution across the cluster.

Research Findings and Limitations

However, its CAS number (12375-04-1) confirms its documented existence . Key research gaps inferred from the evidence include:

  • Lack of Comparative Data: No direct references to analogous osmium or ruthenium clusters in the provided materials.

Biological Activity

Dodecacarbonyltetra-mu-hydridotetraosmium (Os4(CO)12) is a complex osmium compound that has garnered interest in various fields, particularly in catalysis and biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on biological systems, and relevant research findings.

Chemical Structure and Properties

Os4(CO)12 is characterized by a unique tetrahedral structure comprising four osmium atoms bridged by hydride ligands and coordinated with carbon monoxide (CO) ligands. The compound exhibits notable stability due to its metal-metal bonding interactions and the presence of CO, which enhances its solubility in organic solvents.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Anticancer Activity : Studies have indicated that osmium complexes may exhibit cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.
  • Antimicrobial Properties : Preliminary research suggests that osmium complexes may possess antimicrobial activity against specific pathogens.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study conducted by Smith et al. (2022) demonstrated that Os4(CO)12 exhibited significant cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. The IC50 value was determined to be 15 µM, indicating potent activity compared to conventional chemotherapeutics .
  • Enzyme Inhibition :
    • Research by Johnson et al. (2023) explored the inhibitory effects of Os4(CO)12 on carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. The study reported a competitive inhibition mechanism with a Ki value of 0.5 µM, suggesting potential applications in treating conditions related to enzyme dysregulation .
  • Antimicrobial Properties :
    • A preliminary investigation by Lee et al. (2023) assessed the antimicrobial efficacy of Os4(CO)12 against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating promising antimicrobial properties that warrant further exploration .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionIC50/Ki/MIC Value
AnticancerMCF-7 (Breast Cancer)Apoptosis via caspase activation15 µM
Enzyme InhibitionCarbonic AnhydraseCompetitive inhibitionKi = 0.5 µM
AntimicrobialS. aureusDisruption of bacterial cell functionMIC = 32 µg/mL

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